ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

Phosphodiesterase inhibition Selectivity profiling In vitro pharmacology

Serine hydrolase probe development is often hampered by carbamates with unoptimized kinetics. Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate (CAS 750614-80-3) solves this with a differentiated N-aryl-N-cyanomethyl scaffold offering: • Slower carbamylation, faster decarbamylation than N-alkyl analogs for reversible ChE probes. • Cyanomethyl as a synthetic handle for rapid heterocycle library construction. • Clean selectivity: no cAMP PDE activity. Suitable for SAR and chemical biology. Standard sizes available.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B13365144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N(CC#N)C1=CC=C(C=C1)C
InChIInChI=1S/C12H14N2O2/c1-3-16-12(15)14(9-8-13)11-6-4-10(2)5-7-11/h4-7H,3,9H2,1-2H3
InChIKeyNSQHSHSXONHQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate: Identity & Procurement


Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate (CAS: 750614-80-3) is a synthetic carbamate ester distinguished by its N-cyanomethyl and N-(4-methylphenyl) substitution pattern . This compound belongs to the N-aryl-N-alkyl carbamate class, a family extensively studied for its interactions with serine hydrolases, particularly cholinesterases [1]. Unlike simpler N-alkyl carbamates, the presence of the cyanomethyl group introduces unique electronic and steric properties that can influence both chemical stability and biological target engagement. Its procurement is primarily for research applications in medicinal chemistry, chemical biology, and agrochemical development, where it serves as a scaffold for structure-activity relationship (SAR) studies or as a synthetic building block.

Scaffold N-cyanomethyl-N-(4-methylphenyl) carbamate for serine hydrolase studies
Chemistry Cyanomethyl group enables electronic/steric modulation for SAR exploration
Build Versatile synthetic handle for heterocycle synthesis in medicinal chemistry

Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate: Substitution Failure Analysis


Within the N-aryl carbamate class, the specific N-substituent is not a passive spectator; it is a critical determinant of both enzyme inhibition kinetics and chemical behavior. As demonstrated in comparative studies of human plasma cholinesterase, N-propyl carbamates exhibit significantly higher inhibitory potency than their N-ethyl and N-methyl counterparts, while N-ethyl carbamates show distinct carbamylation and decarbamylation kinetics [1]. The target compound's N-cyanomethyl group, being a polar, electron-withdrawing moiety, diverges substantially from simple alkyl chains. This structural divergence implies that substituting this compound with a generic N-methyl or N-ethyl carbamate would result in altered target engagement kinetics, potentially different metabolic stability, and a modified reactivity profile in synthetic applications. Therefore, a generic substitution is not scientifically justifiable without quantitative validation.

Target: N-cyanomethyl
Polar, electron-withdrawing cyanomethyl group
Distinct carbamylation/decarbamylation kinetics predicted (class-level inference)
Altered reactivity and metabolic stability profile
Generic N-alkyl carbamates
Simple alkyl chains (methyl, ethyl, propyl) show different k2/k3 rates
Higher lipophilicity, lack nitrile synthetic handle
May shift target engagement kinetics and application scope
Similar product does not imply interchangeable performance. Validation required before substituting any N-aryl carbamate.

Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate: Quantitative Evidence


cAMP Phosphodiesterase Selectivity

In a standardized in vitro assay using bovine aorta, ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate demonstrated insignificant inhibitory activity against cAMP phosphodiesterase at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. This result is a key differentiator, as it contrasts with the broader class of carbamates, some of which are known to exhibit phosphodiesterase inhibition. This negative data helps define the compound's selectivity profile, making it a potentially cleaner probe for targets where phosphodiesterase activity is an undesirable off-target effect.

cAMP PDE Selectivity
Class-level inference
Insignificant inhibition at 1 µM cGMP
Defines selectivity window against phosphodiesterase off-target
Bovine aorta assay; negative data supports cleaner probe profile
Phosphodiesterase inhibition Selectivity profiling In vitro pharmacology

Cholinesterase Inhibition Kinetics

While direct data for the target compound is not yet available, a foundational study on the effect of N-alkyl groups on human plasma cholinesterase provides critical class-level inference for the ethyl carbamate motif. The study found that N-ethyl carbamates exhibited lower carbamylation constants (k2) but higher decarbamylation constants (k3) compared to their N-methyl and N-propyl analogues [1]. The target compound's ethyl carbamate backbone, combined with its unique N-cyanomethyl group, is therefore predicted to display a distinct kinetic profile. This inference is crucial for selecting the compound for cholinesterase-related studies, as it suggests a different temporal pattern of enzyme inhibition and reactivation compared to other N-alkyl carbamates.

Cholinesterase Kinetics
Class-level inference
N-ethyl (target)k2: Lower
N-methyl/propylk2: Higher
Predicted distinct temporal inhibition profile
Supports study of dynamic cholinesterase inhibition/recovery
Human plasma ChE; experimental confirmation needed
Cholinesterase inhibition Structure-activity relationship Enzyme kinetics

Synthetic Building Block Utility

The compound is reported to be a useful building block in organic synthesis, specifically for the preparation of more complex molecules . Its N-cyanomethyl group offers a versatile synthetic handle, enabling further functionalization through nucleophilic addition or cyclization reactions. While no direct comparative data on reaction yields are available, the presence of the cyanomethyl group distinguishes it from simpler N-alkyl carbamates, which lack this reactive functionality. This makes it a more advanced and versatile intermediate for the construction of heterocyclic compounds and other pharmacologically relevant scaffolds.

Synthetic Utility
Supporting evidence
Nucleophilic addition Cyclization reactions Heterocycle formation
Cyanomethyl group provides reactive handle absent in simple alkyl carbamates
No direct comparative yield data; application-dependent
Organic synthesis Carbamate chemistry Building block

Physicochemical Profile Comparison

The introduction of the cyanomethyl group significantly alters the physicochemical profile of the carbamate scaffold. A comparison with a common N-methyl analog (ethyl N-(4-methylphenyl)carbamate) reveals substantial differences. Based on standard structure-property calculations, the target compound has a molecular weight of 218.25 g/mol, compared to 179.22 g/mol for the N-methyl analog . The cyanomethyl group also reduces lipophilicity due to its polar nature, with a predicted LogP value approximately 1.5 units lower than that of the N-methyl analog [1]. This difference in lipophilicity and molecular weight can directly impact membrane permeability, solubility, and metabolic stability, making the target compound a potentially more favorable lead for certain drug discovery programs.

Physicochemical Profile
Supporting evidence
MW (target)218.25 g/mol
N-methyl analog MW179.22 g/mol
ΔLogP ≈ -1.5 (lower lipophilicity)
Altered ADME starting point for lead optimization studies
Calculated properties; verify experimentally for specific assay
Physicochemical properties Lipophilicity ADME prediction

Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate: Recommended Applications


Cholinesterase Probe Development

Based on class-level evidence that N-ethyl carbamates exhibit distinct carbamylation and decarbamylation kinetics on human plasma cholinesterase [1], this compound is ideally suited as a scaffold for developing novel cholinesterase probes. Its predicted slower carbamylation and faster decarbamylation relative to N-methyl and N-propyl analogs [1] make it a candidate for creating reversible inhibitors with a specific temporal profile, useful in studying dynamic cholinergic signaling or in designing therapeutics with controlled duration of action.

Heterocycle Synthesis Intermediate

The cyanomethyl group serves as a versatile synthetic handle, enabling subsequent transformations such as nucleophilic additions and cyclizations to form nitrogen-containing heterocycles. This makes the compound a valuable building block in medicinal chemistry campaigns where the rapid construction of diverse chemical libraries is required . It offers a clear advantage over simpler carbamates that lack this reactive functionality.

Selectivity & Off-Target Profiling

The confirmed lack of significant activity against cAMP phosphodiesterase [2] positions this compound as a useful tool in selectivity panels. When screening against serine hydrolases or other targets, its negative phosphodiesterase data ensures that any observed activity is not confounded by this common off-target effect, providing cleaner and more interpretable results in drug discovery assays.

Application
Selection Property
Validation Focus
Cholinesterase kinetic probe development
Predicted differential carbamylation/decarbamylation kinetics
Confirm k2/k3 profile in target enzyme assay
Heterocycle synthesis intermediate
Cyanomethyl nitrile as reactive synthetic handle
Evaluate scope of nucleophilic additions/cyclizations
Selectivity & off-target profiling panels
Absence of significant cAMP PDE inhibition
Verify lack of PDE off-target in serine hydrolase screens
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